REACTION_SMILES
|
[BH4-:21].[CH3:19][OH:20].[CH3:1][N:2]1[CH2:3][CH2:4][C:5](=[O:8])[CH2:6][CH2:7]1.[CH3:23][CH:24]([CH3:25])[O-:26].[CH3:27][CH:28]([CH3:29])[O-:30].[CH3:31][CH:32]([CH3:33])[O-:34].[CH3:35][CH:36]([CH3:37])[O-:38].[CH3:40][CH2:41][O:42][C:43](=[O:44])[CH3:45].[NH2:9][c:10]1[cH:11][c:12]2[cH:13][n:14][nH:15][c:16]2[cH:17][cH:18]1.[Na+:22].[OH2:46].[Ti+4:39]>>[CH3:1][N:2]1[CH2:3][CH2:4][CH:5]([NH:9][c:10]2[cH:11][c:12]3[cH:13][n:14][nH:15][c:16]3[cH:17][cH:18]2)[CH2:6][CH2:7]1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[BH4-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CO
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CN1CCC(=O)CC1
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
CC(C)[O-]
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)[O-]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCOC(C)=O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
Nc1ccc2[nH]ncc2c1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Na+]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Ti+4]
|
Name
|
|
Type
|
product
|
Smiles
|
CN1CCC(Nc2ccc3[nH]ncc3c2)CC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |